ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
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Overview
Description
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological activities. The presence of the thiochromeno moiety adds to its chemical diversity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is unique due to its specific structural features, including the thiochromeno moiety and the pyrimidine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines thiochromeno and pyrimidine moieties, which contribute to its diverse biological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H14N2S2
- CAS Number : 478246-88-7
- Molecular Weight : 274.4 g/mol
This structure is characterized by the presence of sulfur and nitrogen atoms, which are critical for its biological interactions.
Pharmacological Potential
This compound has been investigated for various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antiviral Activity : Research indicates potential antiviral effects, possibly through inhibition of viral replication or interference with viral entry into host cells.
- Anticancer Properties : The compound has shown promise in inhibiting tumor cell growth in vitro. It may act by inducing apoptosis or cell cycle arrest in cancer cells, although specific pathways remain to be elucidated.
- Anti-inflammatory Effects : this compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or signaling pathways such as NF-kB.
The exact mechanism of action for this compound is not fully understood but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : It could bind to various receptors, altering their activity and leading to downstream biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Pyrimidine derivative | Anticancer |
Pyrazolo[3,4-d]pyrimidine derivatives | Heterocyclic structure | Antimicrobial |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives | Complex heterocycles | Antiviral |
This compound stands out due to its unique thiochromeno moiety which may enhance its interaction with biological targets compared to other derivatives.
Research Findings and Case Studies
Several studies have reported on the biological activities of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another investigation showed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Inflammation Models : Research utilizing animal models indicated that treatment with this compound reduced inflammation markers significantly compared to control groups.
Properties
IUPAC Name |
2-ethylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S2/c1-3-17-14-15-7-10-8-18-12-5-4-9(2)6-11(12)13(10)16-14/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSAUKNOZLVAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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